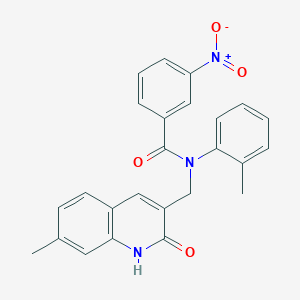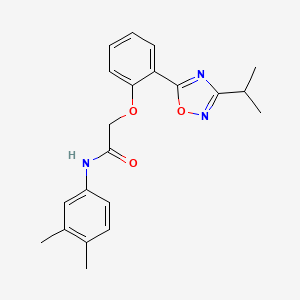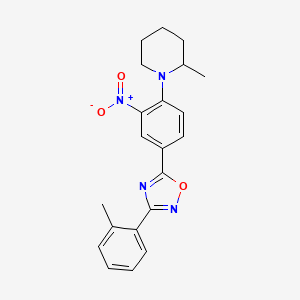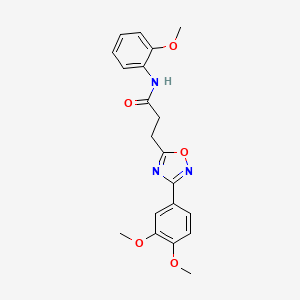
7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNOQ and is a heterocyclic organic compound that belongs to the quinoline family. MNOQ possesses unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of MNOQ is not fully understood. However, studies have shown that it exerts its anti-tumor effects by inducing apoptosis in cancer cells. MNOQ also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the development of cancer.
Biochemical and Physiological Effects:
MNOQ has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. MNOQ also exhibits strong antioxidant activity and has been shown to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MNOQ in scientific research offers several advantages. It is a cost-effective compound that can be easily synthesized in large quantities. MNOQ also possesses unique properties that make it a promising candidate for use in various fields of research. However, there are certain limitations associated with the use of MNOQ. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various biological systems.
Orientations Futures
There are several future directions for the study of MNOQ. One potential area of research is the development of MNOQ-based fluorescent probes for use in biological imaging. MNOQ can also be studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various biological systems.
Conclusion:
In conclusion, 7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique properties make it a promising candidate for use in the development of new drugs, fluorescent probes, and photosensitizers. Further studies are needed to elucidate its mechanism of action and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of MNOQ involves the reaction of 7-methylquinolin-2-ol and 3-nitrobenzoylhydrazide in the presence of phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method is cost-effective and yields high purity MNOQ.
Applications De Recherche Scientifique
MNOQ has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. MNOQ has also been studied for its potential use as a fluorescent probe and as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
7-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c1-10-5-6-11-9-14(17(23)19-15(11)7-10)16-20-18(26-21-16)12-3-2-4-13(8-12)22(24)25/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZIDZCACYCMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

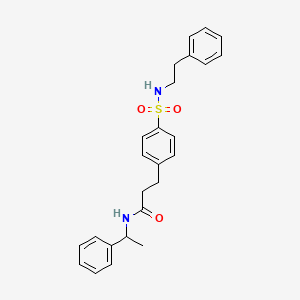
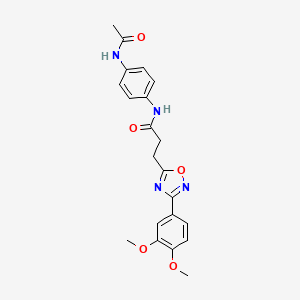
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

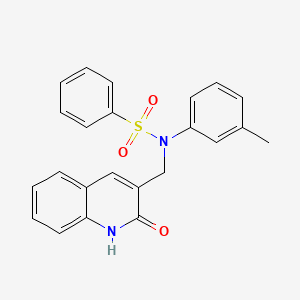
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
